(2S)-2-amino(1,2,3,4,5-13C5)pentanedioic acid
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Overview
Description
(2S)-2-amino(1,2,3,4,5-13C5)pentanedioic acid is a labeled form of glutamic acid, where the carbon atoms are isotopically labeled with carbon-13. This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways and other biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino(1,2,3,4,5-13C5)pentanedioic acid typically involves the incorporation of carbon-13 into the precursor molecules. One common method is the use of labeled carbon dioxide in the synthesis of the carbon backbone. The reaction conditions often involve high-pressure reactors and specific catalysts to ensure the incorporation of the isotopic label.
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound requires specialized facilities that can handle the production of isotopically enriched materials. The process involves the use of labeled precursors and careful control of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino(1,2,3,4,5-13C5)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.
Scientific Research Applications
(2S)-2-amino(1,2,3,4,5-13C5)pentanedioic acid is widely used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used in studies of reaction mechanisms and pathways.
Biology: Helps in tracing metabolic pathways and understanding enzyme functions.
Medicine: Used in metabolic studies and diagnostic imaging.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino(1,2,3,4,5-13C5)pentanedioic acid involves its incorporation into metabolic pathways where it can be tracked due to its isotopic label. This allows researchers to study the detailed mechanisms of biochemical reactions and pathways. The molecular targets include enzymes and other proteins involved in metabolism.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-5-(carbamoylamino)pentanoic acid (Citrulline)
- (2S)-2-amino-4-(methylthio)butanoic acid (Methionine)
- (2S)-2-amino-3-(phenylthio)propanoic acid (Phenylalanine)
Uniqueness
(2S)-2-amino(1,2,3,4,5-13C5)pentanedioic acid is unique due to its isotopic labeling, which allows for detailed studies that are not possible with non-labeled compounds. This makes it particularly valuable in research applications where tracking and understanding complex biochemical processes are essential.
Properties
Molecular Formula |
C5H9NO4 |
---|---|
Molecular Weight |
152.09 g/mol |
IUPAC Name |
(2S)-2-amino(1,2,3,4,5-13C5)pentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1,2+1,3+1,4+1,5+1 |
InChI Key |
WHUUTDBJXJRKMK-WIAREEORSA-N |
Isomeric SMILES |
[13CH2]([13CH2][13C](=O)O)[13C@@H]([13C](=O)O)N |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
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